molecular formula C13H14N2O B8556342 3-(4-Ethylbenzyl)pyrazin-2-ol

3-(4-Ethylbenzyl)pyrazin-2-ol

Cat. No. B8556342
M. Wt: 214.26 g/mol
InChI Key: UPQYNINDINBQKG-UHFFFAOYSA-N
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Patent
US07439232B2

Procedure details

Next, a mixture of 2-benzyloxy-3-(4-ethylbenzyl)pyrazine (420 mg, 1.38 mmol), 10% palladium carbon (40 mg) and ethanol (5 mL) was stirred under a hydrogen atmosphere for 18 hours. After filtration to remove the insoluble materials, the filtrate was purified by silica gel column chromatography (hexane:ethyl acetate=1:2) to give 3-(4-ethylbenzyl)-1H-pyrazin-2-one (120 mg, 40%) as a yellow crystal.
Name
2-benzyloxy-3-(4-ethylbenzyl)pyrazine
Quantity
420 mg
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:14]([CH2:15][C:16]2[CH:21]=[CH:20][C:19]([CH2:22][CH3:23])=[CH:18][CH:17]=2)=[N:13][CH:12]=[CH:11][N:10]=1)C1C=CC=CC=1>[C].[Pd].C(O)C>[CH2:22]([C:19]1[CH:20]=[CH:21][C:16]([CH2:15][C:14]2[C:9](=[O:8])[NH:10][CH:11]=[CH:12][N:13]=2)=[CH:17][CH:18]=1)[CH3:23] |f:1.2|

Inputs

Step One
Name
2-benzyloxy-3-(4-ethylbenzyl)pyrazine
Quantity
420 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=NC=CN=C1CC1=CC=C(C=C1)CC
Name
palladium carbon
Quantity
40 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove the insoluble materials
CUSTOM
Type
CUSTOM
Details
the filtrate was purified by silica gel column chromatography (hexane:ethyl acetate=1:2)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)C1=CC=C(CC=2C(NC=CN2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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